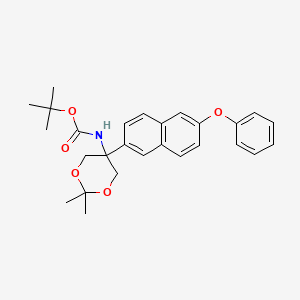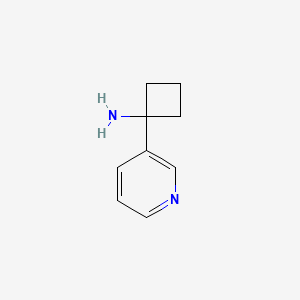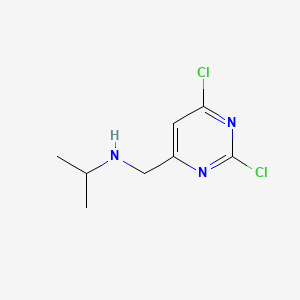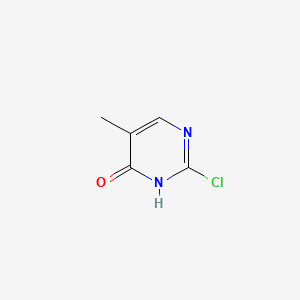![molecular formula C20H21F6N3O2 B567757 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten CAS No. 1211565-07-9](/img/structure/B567757.png)
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten, also known as this compound, is a useful research compound. Its molecular formula is C20H21F6N3O2 and its molecular weight is 449.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Investigation of Novel Antineoplastic Agents
Research has focused on the development of novel series of compounds with potential as antineoplastic (anti-cancer) drug candidates. These compounds have shown excellent cytotoxic properties, often more potent than contemporary anticancer drugs, with greater tumor-selective toxicity. The modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. These molecules also display antimalarial and antimycobacterial properties, suggesting a broad spectrum of potential biological activities. In toxicity studies, these compounds have been well-tolerated in mice, indicating promising therapeutic profiles (Hossain et al., 2020).
Stability and Degradation Studies of Nitisinone
Nitisinone (NTBC) is a compound with notable medical applications for a rare hereditary metabolic disease. Despite its primary focus on medical applications, research into its stability and degradation pathways highlights the importance of understanding the chemical properties of therapeutic agents. Such studies contribute to a better understanding of potential risks and benefits of medical applications, shedding light on the environmental and biological stability of complex organic compounds (Barchańska et al., 2019).
Applications of Amino-1,2,4-triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as basic raw materials in the fine organic synthesis industry, used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility in chemical reactions and applications underscores the potential utility of structurally complex organic compounds in various industrial sectors, including biotechnology and energy. This diversity in application areas reflects the broad scope of scientific research applications for complex organic molecules (Nazarov et al., 2021).
Propiedades
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F6N3O2/c1-29(2)14-6-4-3-5-13(14)28-16-15(17(30)18(16)31)27-12-8-10(19(21,22)23)7-11(9-12)20(24,25)26/h7-9,13-14,27-28H,3-6H2,1-2H3/t13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCDABMANNFAA-ZIAGYGMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F6N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural characteristics of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione and how are they confirmed?
A1: This compound, often employed as a bifunctional organocatalyst [], possesses distinct structural features:
- ¹H NMR (500 MHz, DMSO-d6): Provides detailed information about the hydrogen atom environments within the molecule. []
- ¹³C NMR (125 MHz, DMSO-d6): Offers insights into the carbon atom environments within the molecule. []
- IR (film): Identifies functional groups present in the compound by their characteristic vibrations. []
- HRMS (ESI): Confirms the molecular weight and formula through accurate mass measurements. []
Q2: What are the typical applications of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione in organic synthesis?
A2: This compound serves as a bifunctional organocatalyst in asymmetric catalysis. [] While the provided research doesn't detail specific reactions, bifunctional catalysts are known for their ability to activate both nucleophilic and electrophilic reaction partners simultaneously, enabling enantioselective transformations. Further research likely explores its efficacy and applications in various stereoselective organic reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B567675.png)
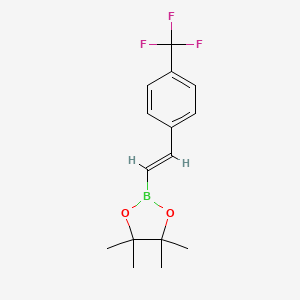

![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)
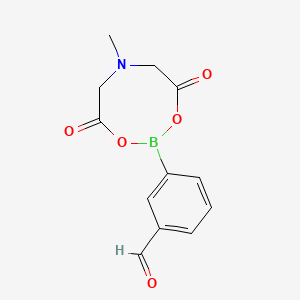
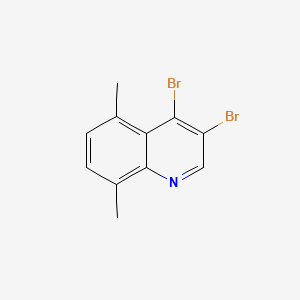
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)

